Hydroxyisoleucine

描述

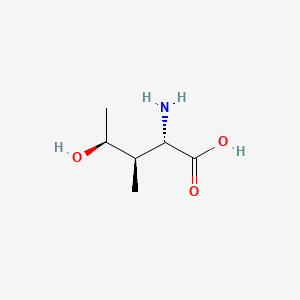

(4S)-4-hydroxy-L-isoleucine is an L-isoleucine derivative that is L-isoleucine bearing a (4S)-hydroxy substituent. It has a role as a plant metabolite. It is an amino alcohol, a L-isoleucine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a (4S)-4-hydroxy-L-isoleucine zwitterion.

Hydroxyisoleucine is a natural product found in Trigonella foenum-graecum with data available.

See also: Fenugreek seed (part of).

作用机制

Target of Action

4-Hydroxyisoleucine (4-HIL), a non-protein amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, primarily targets the insulin secretion process . It interacts with the islets of Langerhans in both rats and humans, increasing glucose-induced insulin release .

Mode of Action

The mode of action of 4-HIL is glucose-dependent . It is ineffective at low or basal glucose concentrations but potentiates the insulin secretion induced by supranormal concentrations of glucose . The insulin response mediated by 4-HIL depends on glucose concentration . Its mechanism of action is related to increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB .

Biochemical Pathways

4-HIL affects the insulin signaling pathway, leading to increased insulin secretion and improved insulin sensitivity . It also impacts the phosphoinositide 3-kinase (PI3K) pathway and the tumor necrosis factor (TNF)-α/metalloproteinase inhibitor 3 pathway (TIMP3), both of which are proposed to affect insulin resistance .

Pharmacokinetics

The pharmacokinetics of 4-HIL have been studied using ultra-performance liquid chromatography-tandem mass spectrometry . It has satisfactory cell permeability and may have central nervous system (CNS) effects due to blood-brain barrier permeation . .

Result of Action

The beneficial effects of 4-HIL are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function . In in vitro and preclinical studies, 4-HIL decreased glucose levels, hepatic glucose production, glucose/insulin ratios, indicators of hepatic damage, triglycerides, and total cholesterol, and increased utilization of glucose and levels of high-density lipoprotein cholesterol .

Action Environment

The action of 4-HIL is influenced by environmental factors. It is worth noting that 4-HIL is a natural product, being part of nature’s chemistry , which suggests it may have a certain degree of stability and efficacy in various environmental conditions.

生化分析

Biochemical Properties

4-HIL exhibits interesting effects on insulin resistance related to obesity . It increases glucose-induced insulin release, and the insulin response mediated by 4-HIL depends on glucose concentration . The beneficial effects observed are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function .

Cellular Effects

4-HIL has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance insulin sensitivity . It also reduces the accumulation of M1 like CD11c+ macrophages and inflammation in the liver and adipose tissue .

Molecular Mechanism

The molecular mechanism of 4-HIL involves increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB . It also involves the activation of AMP-activated protein kinase (AMPK) and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit and IRS-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-HIL has been shown to have significant effects over time. For example, in a study involving Corynebacterium glutamicum, 4-HIL production increased significantly over time .

Dosage Effects in Animal Models

In animal models, the effects of 4-HIL vary with different dosages. For example, a pharmacokinetic study showed that after oral administration of 4-HIL (10 mg kg−1) in Wistar rats, it had satisfactory cell permeability .

Metabolic Pathways

4-HIL is involved in several metabolic pathways. For instance, it is synthesized from L-isoleucine in Corynebacterium glutamicum by expressing an isoleucine dioxygenase gene .

Transport and Distribution

It is known that 4-HIL is produced in Corynebacterium glutamicum, suggesting that it may be transported and distributed within this bacterium .

Subcellular Localization

Given that it is produced in Corynebacterium glutamicum, it is likely that it is localized within the bacterial cells .

生物活性

Hydroxyisoleucine, specifically 4-hydroxyisoleucine (4-HIL), is a non-proteinogenic amino acid predominantly found in fenugreek seeds (Trigonella foenum-graecum). It has garnered attention due to its significant biological activities, particularly in relation to metabolic disorders such as diabetes and obesity. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

4-Hydroxyisoleucine exerts its effects primarily through the following mechanisms:

- Insulin Secretion Potentiation : 4-HIL enhances glucose-induced insulin secretion from pancreatic beta cells. The effect is glucose-dependent, being most effective at elevated glucose concentrations (6.6-16.7 mmol/L) and ineffective at lower concentrations . This biphasic response indicates that 4-HIL may amplify insulin release without adversely affecting other pancreatic cells.

- Reduction of Insulin Resistance : Research indicates that 4-HIL improves insulin sensitivity by activating the insulin receptor substrate-associated phosphoinositide-3 kinase pathway. This mechanism helps reduce insulin resistance in muscle and liver tissues, making it a promising candidate for managing type 2 diabetes .

- Anti-inflammatory Effects : In models of obesity, 4-HIL has been shown to modulate macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state, thereby alleviating chronic inflammation associated with metabolic disorders .

Case Studies and Experimental Models

Numerous studies have investigated the effects of this compound in various animal models. Below is a summary of key findings:

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 4-hydroxyisoleucine suggests favorable absorption and distribution characteristics. Studies indicate a half-life of approximately 0.62 hours, with a high oral bioavailability . Toxicity assessments have shown that it has a low potential for adverse effects, aligning with traditional uses in herbal medicine without significant toxicity concerns .

科学研究应用

Biological and Medical Applications

1.1 Diabetes Management

Hydroxyisoleucine has garnered attention for its potential in managing type II diabetes. It enhances glucose-induced insulin secretion from pancreatic beta cells, which is crucial for maintaining blood glucose levels. Studies have demonstrated that this compound's insulinotropic effect is glucose-dependent, minimizing the risk of hypoglycemia—a common side effect of many antidiabetic agents .

Case Study: In Vivo Effects on Diabetic Rats

A study conducted on diabetic rats showed that administering this compound at a dosage of 50 mg/kg/day over four weeks significantly reduced plasma glucose levels. Additionally, lipid profiles, including cholesterol and triglycerides, were restored to normal levels . This suggests that this compound not only aids in glycemic control but also improves lipid metabolism.

1.2 Mechanism of Action

The mechanism through which this compound operates involves the phosphorylation of Akt and modulation of various signaling pathways related to insulin secretion. Specifically, it reduces the activation of Jun N-terminal kinase and other stress-related kinases, which are detrimental to insulin release .

Pharmacological Research

2.1 Drug Development Potential

This compound has been evaluated for its drug-like properties using computational pharmacology methods. Studies indicate that it complies with major pharmaceutical guidelines (e.g., Lipinski's rule) regarding drug absorption and permeability . Its favorable pharmacokinetic profile predicts good cell permeability and minimal toxicity, making it a candidate for further drug development.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Lipinski's Rule Compliance | Yes |

| Blood-Brain Barrier Permeability | Moderate |

| Toxicity Risk | Low |

| ADMET Profile | Favorable |

Nutritional and Dietary Applications

3.1 Functional Foods and Supplements

Given its beneficial effects on glucose metabolism, this compound is being incorporated into dietary supplements aimed at individuals with metabolic syndrome or prediabetes. Its role as an ingredient in functional foods highlights its potential to improve overall health outcomes related to obesity and dyslipidemia .

Toxicity and Safety Profile

Research has extensively evaluated the safety profile of this compound through both in vitro and in vivo studies. Findings indicate that it poses minimal risk for hepatotoxicity, mutagenicity, or other common drug-related toxicities .

Table 2: Toxicity Assessment of this compound

| Toxicity Type | Risk Level |

|---|---|

| Hepatotoxicity | None |

| Mutagenicity | None |

| Respiratory Toxicity | Very Low |

| General Ecotoxicity | None |

属性

IUPAC Name |

(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCCDBFHNMXNME-YUPRTTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203947 | |

| Record name | Hydroxyisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55399-93-4 | |

| Record name | (2S,3R,4S)-4-Hydroxyisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55399-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SWT01T54O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。